3-环丙基喹喔啉-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

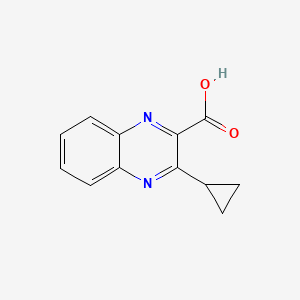

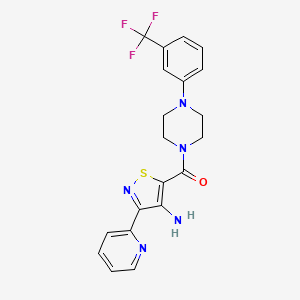

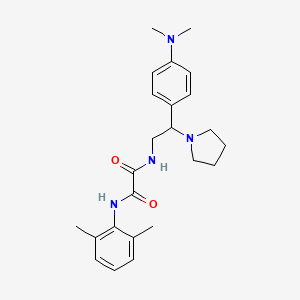

3-Cyclopropylquinoxaline-2-carboxylic acid is a compound that belongs to the quinoxaline family, characterized by a cyclopropyl group attached to the quinoxaline core at the 3-position and a carboxylic acid moiety at the 2-position. This structure places it within a class of heterocyclic compounds that are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-cyclopropylquinoxaline-2-carboxylic acid involves various strategies. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, which share a similar quinoxaline core, was achieved starting from 1,2,3,4-tetrafluoro benzene . Another related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, was prepared through a multi-step process including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization . These methods highlight the complexity and versatility of synthetic approaches in the realm of quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often elucidated using spectroscopic techniques such as NMR and IR, as well as single-crystal X-ray diffraction . These techniques allow for a detailed understanding of the molecular conformation and the spatial arrangement of atoms within the molecule. Additionally, computational methods like DFT calculations can be employed to predict the electronic properties, such as the HOMO and LUMO energies, which are crucial for understanding the reactivity of these compounds .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, the reactivity of alkynylquinoxalines towards CH-acids' carbanions has been studied, revealing that these compounds can participate in tandem or cascade cyclizations to yield polynuclear heterocyclic compounds . This reactivity is indicative of the potential of quinoxaline derivatives to act as intermediates in the synthesis of more complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as melting points, solubility, and dissociation properties, are important for their practical applications, especially in the pharmaceutical industry. For example, the study of the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride provides insights into the crystallization and purification processes of related compounds like ciprofloxacin . Understanding these properties is essential for the design of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和结构分析

通过环缩合和烷基化反应合成了一系列氢喹啉衍生物,包括 2-氧代-1,2-二氢喹啉-4-甲酸衍生物。使用光谱方法和 X 射线衍射技术对这些化合物进行了表征,以了解它们的分子结构和分子间相互作用。评估了它们的抗氧化活性,在生物应用中显示出显着的潜力 (Filali Baba 等人,2019)。

先进的合成技术

对 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-甲酸衍生物的合成研究突出了一个新颖的环丙烷化过程。这项工作展示了一种创建双重限制的 1-氨基环丙烷-1-甲酸系统的全新方法,为有机合成领域做出了贡献,并提供了对复杂分子结构创建的见解 (Szakonyi 等人,2002)。

物理化学研究

已经对密切相关的化合物的物理化学性质进行了研究,例如 1-环丙基-7-氯-6-(1-哌嗪基)-4-氧代-1,4-二氢喹啉-3-甲酸盐酸盐。这些研究旨在改进药物化合物的结晶和纯化工艺,证明了理解化学前体的熔化和解离性质的相关性 (秋香,2002)。

属性

IUPAC Name |

3-cyclopropylquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11-10(7-5-6-7)13-8-3-1-2-4-9(8)14-11/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJKYRSNQQDUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylquinoxaline-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

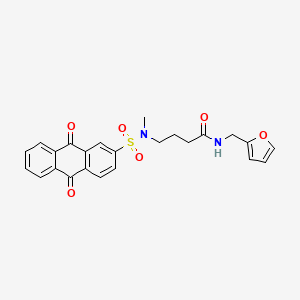

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

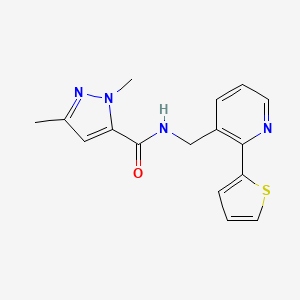

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

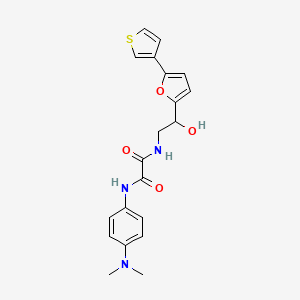

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)